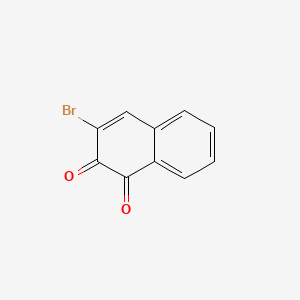

3-Bromo-1,2-naphthoquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7474-83-1 |

|---|---|

Molecular Formula |

C10H5BrO2 |

Molecular Weight |

237.05 g/mol |

IUPAC Name |

3-bromonaphthalene-1,2-dione |

InChI |

InChI=1S/C10H5BrO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |

InChI Key |

ZUAIQPLHNIKQPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)C2=O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 3 Bromo 1,2 Naphthoquinone

Direct Bromination Approaches for 1,2-Naphthoquinone (B1664529)

Direct bromination of the 1,2-naphthoquinone scaffold is a primary strategy for the synthesis of its halogenated derivatives. The reactivity of the quinone ring allows for targeted electrophilic substitution.

Electrophilic Bromination Strategies on the Quinone Ring

The direct reaction of 1,2-naphthoquinone with elemental bromine is a fundamental method for producing brominated derivatives. The electron-withdrawing nature of the carbonyl groups deactivates the quinone ring, but the C-3 and C-4 positions remain susceptible to electrophilic attack.

A common procedure involves treating 1,2-naphthoquinone with bromine in a suitable solvent. One documented synthesis reports the formation of 3-bromo-1,2-naphthoquinone in a 43% yield when the reaction is conducted in a mixture of chloroform (B151607) and carbon tetrachloride. cdnsciencepub.com This method provides a straightforward, one-step approach to the target molecule.

While effective, this reaction can sometimes lead to the formation of di-substituted byproducts, such as 3,4-dibromo-1,2-naphthoquinone (B92464). The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to optimize the yield of the desired mono-brominated product.

Catalytic Bromination Techniques for Naphthoquinone Derivatization

To enhance the efficiency and selectivity of bromination, catalytic methods can be employed. Lewis acids are often used to activate the bromine molecule, making it a more potent electrophile. While research on catalytic bromination of 1,2-naphthoquinone often focuses on producing di- or poly-halogenated compounds, these principles can be adapted. For instance, iron(III) bromide (FeBr₃) is known to catalyze the bromination of 1,2-naphthoquinone. Although these conditions are typically optimized for di-substitution, careful control of stoichiometry and reaction time could potentially favor the mono-brominated product.

Rhodium-catalyzed C-H functionalization has also been explored for the halogenation of naphthoquinones, representing a more modern catalytic approach. nih.gov These advanced methods offer potential for high regioselectivity under milder conditions, although specific application to the synthesis of this compound is an area for further development.

Multi-Step Synthesis from Naphthalene (B1677914) Derivatives

An alternative to direct bromination of the quinone is to introduce the bromine atom at an earlier stage, starting from a naphthalene derivative, followed by the formation of the quinone ring through oxidation.

Bromination of Substituted Naphthalene Precursors Followed by Oxidation

This strategy involves the synthesis of a suitably substituted bromonaphthalene which is then oxidized to the desired 1,2-naphthoquinone. For example, a synthetic route could begin with a 1,2-dihydroxynaphthalene (naphthalene-1,2-diol) or a 1,2-dimethoxynaphthalene. Bromination of this precursor at the 3-position, followed by oxidation, would yield this compound.

The oxidation of substituted naphthalenes to naphthoquinones is a well-established transformation. ias.ac.inmdpi.com A variety of oxidizing agents can be used, including ceric ammonium (B1175870) nitrate (B79036) (CAN), Fremy's salt (potassium nitrosodisulfonate), and chromium trioxide. mdpi.com For instance, oxidation of 1-bromonaphthalene (B1665260) with potassium peroxydisulphate has been shown to produce brominated naphthoquinones, although this specific reaction yielded a mixture of 2-bromo- and 5-bromo-1,4-naphthoquinone, highlighting the challenges in controlling regioselectivity. ias.ac.in A successful synthesis of this compound via this method would depend on the selective synthesis of the correct brominated naphthalene precursor.

Conversion of Other Halogenated Naphthoquinones to this compound

A practical and selective method to synthesize this compound involves the partial reduction of 3,4-dibromo-1,2-naphthoquinone. The starting dibromo compound is readily accessible through the direct bromination of 1,2-naphthoquinone using two equivalents of bromine in acetic acid.

Subsequent selective debromination at the C-4 position can be achieved using a mild reducing agent. Treatment of 3,4-dibromo-1,2-naphthoquinone with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) selectively removes the bromine atom at the 4-position, yielding this compound. This method is advantageous as it utilizes a readily available precursor and offers high selectivity for the desired product.

| Precursor | Reagent | Solvent | Product | Key Feature |

|---|---|---|---|---|

| 3,4-Dibromo-1,2-naphthoquinone | Sodium borohydride (NaBH₄) | Ethanol | This compound | Selective reduction/debromination at the C-4 position. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net In the context of this compound synthesis, this can involve several strategies.

One approach is the use of safer and more sustainable reagents and solvents. For direct bromination, replacing hazardous solvents like chloroform or carbon tetrachloride with greener alternatives is desirable. Similarly, developing catalytic systems that can operate in aqueous media or under solvent-free conditions would represent a significant advancement. researchgate.net

The development of catalytic methods, as mentioned in section 2.1.2, is inherently a green approach as it reduces the amount of reagents required and can lead to less waste. Continuous flow reactors offer another green alternative for bromination, providing better control over reaction parameters, improved safety, and potentially higher yields and purity, as demonstrated in the synthesis of related dibromo-naphthoquinones.

Furthermore, oxidation reactions using greener oxidants like hydrogen peroxide or molecular oxygen, coupled with efficient catalysts, could be applied to the multi-step synthesis from naphthalene precursors, avoiding the use of stoichiometric heavy metal oxidants like chromium. mdpi.comiajesm.in

| Method | Starting Material | Key Reagents | Reported Yield | Advantages/Disadvantages |

|---|---|---|---|---|

| Direct Electrophilic Bromination | 1,2-Naphthoquinone | Br₂ in CHCl₃/CCl₄ | 43% cdnsciencepub.com | Direct, one-step process. Can produce byproducts. cdnsciencepub.com |

| Selective Debromination | 3,4-Dibromo-1,2-naphthoquinone | NaBH₄ in Ethanol | Not specified, but selective. | High selectivity from an accessible precursor. Adds a step to the overall sequence. |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 1,2 Naphthoquinone

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in 3-Bromo-1,2-naphthoquinone is a key site for functionalization. The electron-withdrawing effect of the adjacent carbonyl groups activates the bromine atom for displacement by various nucleophiles. This reactivity allows for the introduction of diverse substituents onto the naphthoquinone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, specifically, couples an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophile to form a palladium(II) intermediate.

Transmetalation: A nucleophilic organoboron species (R-BY₂) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

While specific studies detailing the Suzuki-Miyaura reaction with this compound are not extensively documented, bromo-naphthalene scaffolds are known to be effective substrates in a variety of palladium-catalyzed cross-coupling reactions. oup.com Given its structure as an aryl halide, this compound is an anticipated candidate for such transformations, allowing for the introduction of various aryl or vinyl groups at the C-3 position.

Table 1: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Electrophile | Source of the aryl/vinyl group with a leaving group. | This compound, other Aryl Bromides, Iodides, or Triflates |

| Nucleophile | Source of the coupling partner. | Phenylboronic acid, Vinylboronic esters |

| Catalyst | Facilitates the reaction cycle. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the organoboron species and participates in the catalytic cycle. | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Solubilizes reactants and facilitates the reaction. | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Reactions with Various Nucleophiles for Derivatization

The electron-deficient nature of the naphthoquinone ring system, enhanced by the two carbonyl groups, makes this compound susceptible to nucleophilic substitution. The bromine atom can be displaced by a range of nucleophiles, providing a direct route to a variety of derivatives.

Research on related halo-naphthoquinones demonstrates the breadth of this reactivity. For instance, 2,3-dihalo-1,4-naphthoquinones readily react with amines, thiols, and other nucleophiles to yield substituted products. It has been documented that the reaction between this compound and tributylphosphine (B147548) results in a complex of 3,3′,4,4′-tetrahydroxy-1,1′-binaphthyl with tributylphosphine oxide as the major product, indicating a reaction pathway that involves the bromine atom. rsc.org This suggests that P-centered nucleophiles can initiate reactions with this substrate.

Table 2: Potential Nucleophiles for Derivatization of this compound

| Nucleophile Class | Example Nucleophile | Potential Product Type |

|---|---|---|

| N-Nucleophiles | Amines (e.g., Aniline, Piperidine) | 3-Amino-1,2-naphthoquinone derivatives |

| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 3-Alkoxy-1,2-naphthoquinone derivatives |

| S-Nucleophiles | Thiolates (e.g., Sodium thiophenolate) | 3-Thioether-1,2-naphthoquinone derivatives |

| P-Nucleophiles | Phosphines (e.g., Tributylphosphine) | Phosphonium salts or complex reaction products rsc.org |

Photochemical Transformations of this compound

The conjugated system of this compound allows it to absorb ultraviolet and visible light, leading to electronically excited states that can undergo unique chemical reactions not observed in the ground state.

UV/Vis Irradiation Induced Reactions

Upon absorption of UV or visible light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The absorption spectrum of the parent 1,2-naphthoquinone (B1664529) shows characteristic bands with two weaker π-π* transitions at longer wavelengths (340 nm and 420 nm) and a strong π-π* band at a shorter wavelength (250 nm). The presence of the bromine atom can influence the photophysical properties, potentially enhancing intersystem crossing rates. This excited triplet state is a key intermediate in many photochemical reactions, acting as a potent oxidant.

Radical Rearrangements and Cycloaddition Processes

The excited state of naphthoquinones can participate in various pericyclic reactions, including cycloadditions. Photochemical [2+2] cycloaddition reactions between quinones and alkenes are a well-established method for forming four-membered rings. It is plausible that this compound could react with alkenes via its excited triplet state to form cyclobutane (B1203170) or spiro-oxetane adducts.

While specific studies on photo-induced radical rearrangements of this compound are limited, the generation of radical intermediates during photochemical processes is common. The carbon-bromine bond could potentially undergo homolytic cleavage under certain irradiation conditions, leading to a naphthoquinonyl radical, although this pathway often requires high-energy UV light.

Photo-induced Reactions with Organic Substrates (e.g., Xanthene)

A documented photochemical reaction involves this compound with xanthene. oup.com In this reaction, irradiation leads to the formation of a 1:1 adduct. Unlike other o-quinones, the reaction with 1,2-naphthoquinone and its derivatives occurs at the C-4 position. The proposed mechanism involves the initial hydrogen abstraction from xanthene by the excited quinone. This generates a semiquinone radical and a xanthenyl radical. These radicals then combine to form the final product, 1,4-dihydro-2-hydroxy-4-xanthyl-1-ketonaphthalene (for the parent 1,2-naphthoquinone). The bromo-substituted analog yields the corresponding photo-adduct. oup.com

Table 3: Summary of Photo-induced Reaction with Xanthene

| Reactants | Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|

| This compound, Xanthene | 1:1 Adduct | Hydrogen abstraction by the excited quinone from xanthene | oup.com |

Redox Chemistry of this compound

The chemical behavior of this compound is significantly influenced by the redox activity inherent to its naphthoquinone core. The presence of the electron-withdrawing bromine atom further modulates these properties, enhancing its reactivity as an electron acceptor and its participation in redox cycling, which has profound implications for its interaction with biological systems.

Naphthoquinones, in general, are recognized for their ability to accept electrons and participate in oxidation-reduction reactions. researchgate.netmdpi.com This reactivity stems from the quinone moiety, which can undergo a one-electron reduction to form a semiquinone radical anion, followed by a second one-electron reduction to yield a hydroquinone (B1673460) dianion. nih.gov These reduced species can then be re-oxidized back to the parent quinone, establishing a catalytic redox cycle. mdpi.com

The electron acceptor properties of the naphthoquinone scaffold are highly sensitive to the nature of its substituents. nih.gov The introduction of a halogen atom, such as bromine, significantly impacts the electronic structure of the molecule. nih.gov Bromine is an electron-withdrawing group, which decreases electron density in the aromatic ring system. This effect makes the this compound molecule a more potent electron acceptor compared to its unsubstituted counterpart, 1,2-naphthoquinone. A study involving 2-bromo-1,4-naphthoquinone demonstrated that the presence of an electron-withdrawing group directly enhances the efficiency of redox-related processes. researchgate.net This increased electrophilic potential facilitates the initial electron transfer step, promoting the formation of the semiquinone radical and driving the redox cycle.

The process of redox cycling for 1,2-naphthoquinones has been observed in reactions with biological reductants such as the redox protein thioredoxin1 (Trx1). nih.govacs.org In such interactions, the quinone is reduced, and the reductant is oxidized. The resulting naphtho-semiquinone or hydroquinone is unstable and can be readily oxidized by an electron acceptor, regenerating the original quinone and allowing the cycle to continue.

The electrochemical properties, specifically the reduction potentials, provide a quantitative measure of a quinone's ability to accept electrons. Lower (less negative or more positive) reduction potential values indicate a greater propensity for reduction. The table below illustrates how different substituents on the 1,4-naphthoquinone (B94277) ring alter these values, highlighting the impact of electronic effects.

| Compound (1,4-Naphthoquinone Derivative) | Substituents | First Half-Wave Potential (EI1/2, mV) | Second Half-Wave Potential (EII1/2, mV) |

|---|---|---|---|

| 2-Acetyl-3-(4-N,N-dimethylaminophenyl)-1,4-naphthoquinone | -COCH3, -C6H4N(CH3)2 | -875 | -1295 |

| 2-(2-Thienylcarbonyl)-3-(4-N,N-dimethylaminophenyl)-1,4-naphthoquinone | -COC4H3S, -C6H4N(CH3)2 | -620 | -1125 |

| 2-Acetyl-3-(4-amino-2,5-dimethoxyphenyl)-1,4-naphthoquinone | -COCH3, -C6H2(NH2)(OCH3)2 | -890 | -1410 |

| 2-(2-Thienylcarbonyl)-3-(4-amino-2,5-dimethoxyphenyl)-1,4-naphthoquinone | -COC4H3S, -C6H2(NH2)(OCH3)2 | -685 | -1180 |

Data adapted from a study on substituted 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov The values illustrate the sensitivity of redox potentials to substituent electronic effects.

A primary consequence of the redox cycling of naphthoquinones in aerobic environments is the generation of reactive oxygen species (ROS). nih.govmdpi.commdpi.com This process is initiated when the semiquinone radical, formed during the one-electron reduction of the quinone, reacts with molecular oxygen (O₂). This reaction transfers an electron to oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂•⁻). nih.gov

The superoxide anion is a primary ROS and a precursor to other reactive species. It can undergo dismutation, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂) and oxygen. mdpi.com Studies specifically investigating 1,2-naphthoquinone have confirmed its ability to generate both superoxide and hydrogen peroxide through its redox cycling activity. nih.govnih.gov

The efficiency of ROS production is directly linked to the redox properties of the quinone. As the electron-withdrawing bromine atom in this compound enhances its ability to accept an electron and initiate the redox cycle, it is also expected to promote a more efficient generation of ROS. Research on the isomeric 2-bromo-1,4-naphthoquinone has substantiated this, showing that the bromo-substituted derivative leads to a more effective production of hydrogen peroxide compared to its unsubstituted analog. researchgate.net The general mechanism for ROS formation via naphthoquinone (NQ) redox cycling is as follows:

Reduction: NQ + e⁻ → NQ•⁻ (Semiquinone radical)

Re-oxidation and Superoxide Formation: NQ•⁻ + O₂ → NQ + O₂•⁻

Hydrogen Peroxide Formation: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

This capacity for sustained ROS production is a key feature of the chemical reactivity of this compound and underpins many of its biological interactions.

Comparative Reactivity Analysis with Naphthoquinone Analogues

The reactivity of this compound is best understood when compared with related structures, including other halogenated naphthoquinones and its 1,4-naphthoquinone isomer. The nature of the halogen, the isomeric arrangement of the carbonyl groups, and the specific position of the bromine atom all exert significant influence on the molecule's chemical behavior.

While direct comparative studies focusing on the reactivity of a series of halogenated 1,2-naphthoquinones are limited, the chemical principles governing their reactivity can be inferred from their structures. The identity of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) at the C-3 position would influence the molecule's reactivity in two primary ways: through inductive effects and through its ability to act as a leaving group in nucleophilic substitution reactions.

Inductive Effect: All halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect increases the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. The strength of this effect decreases down the group: F > Cl > Br > I. Therefore, a 3-fluoro analog would render the quinone ring more electrophilic than the 3-bromo analog.

Leaving Group Ability: In nucleophilic aromatic substitution reactions, the C-X bond is broken. The ability of the halide to act as a leaving group is inversely related to the C-X bond strength and generally increases down the group: I > Br > Cl > F.

Consequently, a trade-off exists. While a 3-fluoro-1,2-naphthoquinone would be highly activated towards nucleophilic attack, the fluorine is a poor leaving group. Conversely, a 3-iodo analog would have an excellent leaving group, but the ring would be less activated. This compound represents a balance between good ring activation and good leaving group ability, making it a versatile substrate for nucleophilic substitution reactions. Studies on halogenated 1,4-naphthoquinones support the importance of the halogen's identity, with chloro and bromo derivatives often exhibiting distinct biological activities, reflecting their different chemical reactivities. sciforum.net

The constitutional isomerism between 1,2-naphthoquinones (ortho-quinones) and 1,4-naphthoquinones (para-quinones) leads to significant differences in their stability and chemical reactivity. researchgate.net

1,4-Naphthoquinone is generally the more stable isomer. wikipedia.org Its symmetrical structure allows for greater delocalization of electrons across the molecule. In contrast, the adjacent, non-symmetrical arrangement of the carbonyl groups in 1,2-naphthoquinone creates a stronger dipole moment and results in a less stable, more reactive system. The C=C bond between the carbonyls in a 1,2-quinone has more single-bond character and is more akin to an α,β-unsaturated ketone, making it highly susceptible to Michael-type addition reactions.

This difference in intrinsic reactivity is reflected in their biological interactions. For instance, one study found that 1,2-naphthoquinone was a more potent and efficacious poison of human topoisomerase IIα than 1,4-naphthoquinone, suggesting a more facile interaction with the enzyme's active site. nih.gov

| Property | 1,2-Naphthoquinone (Ortho-isomer) | 1,4-Naphthoquinone (Para-isomer) |

|---|---|---|

| Structure | Adjacent (ortho) carbonyl groups | Opposing (para) carbonyl groups |

| Stability | Less stable, higher energy | More stable, lower energy |

| Reactivity | Generally more reactive, strong electrophile | Reactive, but generally less so than the 1,2-isomer |

| Primary Reaction Sites | C3 and C4 positions are highly activated for nucleophilic addition and substitution | C2 and C3 positions are activated for nucleophilic addition and substitution |

The position of the bromine atom on the naphthoquinone ring is a critical determinant of reaction pathways and outcomes. In this compound, the bromine atom is located on the quinonoid ring, directly influencing its most reactive sites.

The C3 position is highly activated for nucleophilic substitution. The bromine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing power of the adjacent C2-carbonyl group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com Therefore, reaction with a wide range of nucleophiles (e.g., amines, thiols) would be expected to result in the displacement of the bromide ion and the formation of a new bond at the C3 position.

Furthermore, the electronic effects of both the C2-carbonyl and the C3-bromine group enhance the electrophilicity of the C4 position. This makes the C3-C4 double bond susceptible to a Michael-type conjugate addition, another common reaction pathway for α,β-unsaturated carbonyl systems. The outcome of a reaction with a given nucleophile—whether it proceeds via substitution at C3 or addition at C4—would depend on the nature of the nucleophile and the specific reaction conditions.

This contrasts with the reactivity of a hypothetical 4-bromo-1,2-naphthoquinone. In that case, the bromine at C4 would be activated by the C1-carbonyl group, making C4 the likely site for substitution. Studies on substituted 1,4-naphthoquinones, such as 2-bromo-3-methoxy-1,4-naphthoquinone, have shown such regioselectivity, where amines preferentially displace the bromine at C2, while thiols displace the methoxy (B1213986) group at C3, demonstrating that the interplay between substituents dictates the reaction outcome. oup.com Thus, the placement of the bromine atom at C3 in this compound specifically directs its chemical reactivity towards predictable substitution and addition patterns.

Computational and Theoretical Investigations of 3 Bromo 1,2 Naphthoquinone

Quantum Chemical Calculations

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. It is particularly effective for predicting the molecular geometry and stability of compounds like 3-Bromo-1,2-naphthoquinone. DFT calculations, often using functionals like B3LYP, are utilized to optimize the molecular structure in its ground state. als-journal.com These calculations determine key geometrical parameters such as bond lengths and angles. For instance, in a related naphthoquinone derivative, the calculated bond lengths for Br-C and C=O were found to be in close agreement with experimental values observed via single-crystal X-ray diffraction. nih.gov This correlation between theoretical and experimental data validates the accuracy of the computational models. als-journal.com

DFT studies for naphthoquinone-based scaffolds typically involve optimizing the geometry using a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.gov The stability of the molecule is inferred from the calculated total energy, where lower energy values correspond to more stable configurations.

Table 1: Representative Geometric Parameters of Naphthoquinone Scaffolds from DFT Calculations

| Parameter | Calculated Value (Å) | Experimental Value (Å) |

| Br-C Bond Length | 1.909 | 1.895 |

| C=O Bond Length (1) | 1.221 | 1.214 |

| C=O Bond Length (2) | 1.222 | 1.207 |

| Note: Data presented is based on a closely related brominated naphthoquinone derivative to illustrate typical DFT results. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. researchgate.net This method is instrumental in predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net By calculating the electronic transitions between molecular orbitals, TD-DFT can simulate a compound's UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). nih.gov

These calculations are often performed in conjunction with a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the electronic transitions. researchgate.net The results, including the transition energies, oscillator strengths, and orbital contributions (e.g., HOMO → LUMO transitions), provide a theoretical basis for interpreting experimental spectra recorded in solvents like DMSO or acetonitrile (B52724). nih.govnih.gov

Table 2: Predicted Electronic Transitions for Naphthoquinone Derivatives using TD-DFT

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 330 | 0.015 | HOMO -> LUMO |

| S0 → S2 | 285 | 0.250 | HOMO-1 -> LUMO |

| S0 → S3 | 250 | 0.410 | HOMO -> LUMO+1 |

| Note: This table represents typical data obtained from TD-DFT calculations on naphthoquinone systems and serves as an illustrative example. nih.govresearchgate.net |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. acs.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. For naphthoquinone derivatives, the HOMO is often located on the quinoline (B57606) and quinone units, while the LUMO is concentrated on the naphthoquinone moiety. mdpi.com This distribution helps identify the likely sites for electrophilic and nucleophilic attack. nih.govnih.gov Other reactivity descriptors, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govmdpi.com

Table 3: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| EHOMO | - | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | - | -2.0 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 | Chemical reactivity/stability |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 | Energy released when gaining an electron |

| Electrophilicity Index (ω) | (I+A)² / 8(I-A) | > 1.5 | Propensity to accept electrons |

| Note: Values are illustrative, based on analyses of related naphthoquinone systems. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

While the fused ring system of this compound is largely rigid, MD simulations can explore its dynamic behavior, including minor conformational fluctuations and the orientation of its substituents. For similar but more complex naphthoquinone derivatives, studies have shown that bulky substituents adopt specific conformations to minimize steric and electronic repulsion. nih.gov MD simulations can track the rotational freedom around single bonds and the planarity of the molecule over nanoseconds, revealing the most stable conformers and the energy barriers between them. researchgate.net Such analyses are crucial for understanding how the molecule's shape influences its ability to interact with biological targets or other molecules. researchgate.net

MD simulations are particularly useful for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov In these simulations, the compound is placed in a box of explicit solvent (e.g., water), and the trajectories of all particles are calculated. This approach allows for the detailed investigation of intermolecular forces.

Key interactions for a bromo-naphthoquinone derivative include:

Halogen Bonding: The bromine atom can act as a Lewis acid, forming a favorable interaction with Lewis bases like a carbonyl oxygen on an adjacent molecule. nih.gov

Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors, interacting with hydrogen-bond-donating solvents like water or with residues in a protein binding site. nih.gov

π-π Stacking: The planar aromatic rings can stack on top of each other, a significant interaction in crystal packing and in binding to planar biological structures.

Hydrophobic Interactions: The nonpolar naphthyl core contributes to hydrophobic interactions, which are a primary driving force for binding within protein cavities. nih.gov

Studies on related naphthoquinones have shown that polar solvents can influence intramolecular dynamics, while dispersion forces are often responsible for the majority of intermolecular attraction in dimers. researchgate.net MD simulations can quantify these interactions and provide a dynamic picture of how the compound behaves in a realistic chemical or biological context. nih.govmdpi.com

Biological Activities and Mechanisms of Action of 3 Bromo 1,2 Naphthoquinone and Relevant Derivatives

Antiproliferative and Anticancer Mechanisms

Naphthoquinones are a class of organic compounds known for their diverse biological activities, including significant antiproliferative and anticancer effects. ulisboa.ptnih.govulb.ac.be These compounds, derived from naphthalene (B1677914), can induce cytotoxicity through various mechanisms such as the generation of reactive oxygen species (ROS), interaction with DNA, and inhibition of key cellular enzymes. nih.govrsc.org Derivatives of 1,2-naphthoquinone (B1664529), including halogenated forms like 3-Bromo-1,2-naphthoquinone, are of particular interest for their potential as chemotherapeutic agents. The biological activity of naphthoquinones is often linked to their ability to undergo redox cycling and to act as electrophiles, allowing them to interact with numerous biological targets. mdpi.com

A primary mechanism through which naphthoquinones exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies on dimeric naphthoquinones, which are structurally related to this compound, have demonstrated their ability to trigger apoptosis in acute myeloid leukemia (AML) cells. For instance, the dimeric naphthoquinone BiQ-1 was shown to induce apoptosis in MOLM-14 and AML-A cells, a process confirmed by Annexin V staining. mdpi.com

The induction of apoptosis is often mediated through the intrinsic pathway, which involves the mitochondria. nih.govscispace.com Naphthoquinone derivatives can disrupt the mitochondrial membrane potential (MMP). nih.govmdpi.com A significant decrease in MMP was observed in AML cells following treatment with the dimeric naphthoquinone BiQ-1. mdpi.com This disruption leads to the release of cytochrome C from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis. nih.gov Activation of caspase-3 and caspase-7 has been observed in cancer cells treated with various naphthoquinone derivatives, confirming the role of this pathway in their cytotoxic action. jst.go.jp For example, a study on 3,4-Dibromo-1,2-naphthoquinone (B92464) (DBNQ) in MDA-MB-231 breast cancer cells found that its cytotoxic effects were associated with alterations in mitochondrial membrane potential and subsequent caspase activation, leading to apoptosis.

Naphthoquinones can halt the proliferation of cancer cells by interfering with the cell cycle and inhibiting enzymes crucial for DNA replication. mdpi.comresearchgate.net Some naphthoquinone derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proceeding through the phases of division. researchgate.net

A significant molecular target for many anticancer drugs, including some quinones, is the family of DNA topoisomerases. nih.govjcancer.org These enzymes are essential for managing the topological state of DNA during replication and transcription. nih.gov Inhibition of topoisomerase I and/or II can lead to DNA strand breaks and ultimately trigger cell death. Several naphthoquinone compounds have been identified as inhibitors of both topoisomerase I and II. mdpi.comnih.gov For example, 3,4-Dibromo-1,2-naphthoquinone has been shown to inhibit topoisomerase II activity. The planar structure of the naphthoquinone core is thought to allow these molecules to intercalate into DNA, disrupting its replication and transcription processes. Another novel naphthoquinone adduct, TU100, was found to be an effective dual inhibitor of topoisomerase I and II, acting through a unique mechanism that does not involve DNA intercalation. nih.gov

A hallmark of the biological activity of many naphthoquinones is their ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. mdpi.comscielo.br Quinones can undergo redox cycling, a process where they are reduced to semiquinones by cellular reductases. mdpi.com These semiquinone radicals can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals (O₂⁻•). nih.gov The superoxide anion can be further converted to other ROS, such as hydrogen peroxide (H₂O₂). rsc.orgnih.gov

This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, causing damage to vital cellular components like DNA, lipids, and proteins, which ultimately triggers apoptotic cell death. mdpi.com The cytotoxic effects of 3,4-Dibromo-1,2-naphthoquinone are primarily attributed to this mechanism. Similarly, studies on the derivative 2-Bromo-1,4-naphthoquinone (BrQ) showed it was significantly more efficient at generating H₂O₂ compared to menadione (B1676200) (Vitamin K₃), another naphthoquinone. nih.gov This enhanced ROS production is a key factor in its antitumor activity. The pro-oxidative state induced by these compounds makes cancer cells, which often have higher baseline levels of ROS, particularly vulnerable. mdpi.com

Table 1: Cytotoxicity of 3,4-Dibromo-1,2-naphthoquinone (DBNQ) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |

| MDA-MB-231 | Breast | 5.0 | Induction of apoptosis via ROS generation |

| HepG2 | Liver | 7.5 | Inhibition of cell cycle progression |

| A549 | Lung | 6.0 | DNA intercalation and topoisomerase inhibition |

| MOLT-3 | Leukemia | 4.5 | Apoptotic signaling pathway activation |

The electrophilic nature of the naphthoquinone ring, particularly with halogen substituents, makes it reactive toward cellular nucleophiles, such as the thiol groups in cysteine residues of proteins. plos.org This reactivity allows naphthoquinones to form covalent bonds with various biological macromolecules, including enzymes and other proteins, leading to the inhibition of their function and disruption of cellular processes.

For example, the lead compound 2-phenoxy-1,4-naphthoquinone (B6) was found to target multiple enzymes in Trypanosoma brucei, including glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase, inhibiting them with IC50 values in the micromolar range. plos.org This multi-target profile is a common feature of quinones and contributes to their potent biological effects. plos.org The bromine atoms in compounds like 3,4-Dibromo-1,2-naphthoquinone are susceptible to nucleophilic displacement, facilitating covalent interactions with biological targets.

Naphthoquinone derivatives can exert their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. The EGFR/PI3K/Akt/mTOR pathway is frequently dysregulated in many cancers, promoting malignant transformation and resistance to therapy. rsc.orgmdpi.com

Several studies have shown that naphthoquinones can inhibit this pathway at various points. Shikonin (B1681659), a natural naphthoquinone, has been demonstrated to decrease the expression of key proteins in this cascade, including EGFR, PI3K, Akt, and mTOR, in esophageal cancer cells. researchgate.net It also downregulates this pathway in chemoresistant lung cancer cells, reducing their stem-like properties. mdpi.com The combination of shikonin with a dual PI3K-mTOR inhibitor (BEZ235) resulted in a synergistic reduction in cancer cell viability. mdpi.com Similarly, 2-Methoxy-1,4-naphthoquinone (MNQ) was found to regulate genes involved in the MAPK and PI3K pathways in Raji cells. genominfo.org A newly synthesized naphthoquinone derivative was also shown to induce apoptosis and autophagy in gastric cancer cells by regulating the PI3K signaling pathway. nih.gov This evidence suggests that a key anticancer strategy of naphthoquinones involves shutting down these crucial pro-survival signals.

Protein disulfide isomerase (PDI) is an enzyme primarily located in the endoplasmic reticulum, where it assists in the proper folding of proteins. nih.gov However, PDI is also found on the surface of cells, including platelets and cancer cells, where it is implicated in processes like thrombosis and cancer progression. nih.gov This makes PDI an attractive target for anticancer and antithrombotic therapies.

Several naphthoquinone derivatives have been identified as inhibitors of PDI. nih.govnih.govacs.org A series of derivatives of juglone (B1673114) (5-Hydroxy-1,4-naphthoquinone) were designed and synthesized, with several showing potent inhibition of both cell surface PDI and recombinant PDI. nih.govacs.orgresearchgate.net The mechanism of inhibition is believed to involve the formation of a covalent bond between the naphthoquinone's Michael acceptor and the catalytic active site of PDI. acs.org For example, glycosylated derivatives of juglone demonstrated improved selectivity for inhibiting the proliferation of multiple myeloma cells, with IC50 values in the nanomolar range. nih.govacs.org These findings highlight PDI as a significant molecular target for the anticancer activity of certain naphthoquinones. nih.gov

Interaction with NAD(P)H Quinone Dehydrogenase 1 (NQO1)

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a crucial enzyme in cellular detoxification, protecting cells from the harmful effects of quinones and other electrophiles. However, certain quinones can interact with NQO1 in a manner that leads to detrimental cellular outcomes. While direct studies on this compound are limited, research on its dimeric derivatives provides significant insights into this interaction.

A notable example is the dimeric naphthoquinone E6a, chemically known as 3-bromo-3′-hydroxy-2,2′-binaphthalenyl-1,4,1′,4′-tetraone. Studies have demonstrated a direct physical interaction between E6a and NQO1. nih.govresearchgate.netscispace.com Crystallographic analysis has revealed that E6a binds to the active site of NQO1, specifically at the same location as the nicotinamide (B372718) ring of the NADH cofactor. nih.gov The binding involves an extensive interface with the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor of NQO1, as well as with protein side chains in the active site. nih.govnih.gov

This interaction with NQO1 is not a simple inhibition but rather induces a futile redox cycle. nih.govresearchgate.net NQO1 reduces the dimeric quinone to a hydroquinone (B1673460). This hydroquinone is highly unstable and spontaneously re-oxidizes back to the quinone form by transferring electrons to molecular oxygen. nih.gov This process generates superoxide radicals, leading to the formation of substantial reactive oxygen species (ROS). nih.gov This futile cycling and subsequent ROS production are proposed as a key mechanism for the selective cytotoxicity of these compounds against cells with high NQO1 expression, such as many cancer cells. nih.govresearchgate.netnih.gov The brominated naphthoquinone ring of the dimer plays a crucial role in this interaction, as evidenced by its clear density in the active site in crystallographic studies. nih.gov

Antimicrobial Potential and Mechanisms

Naphthoquinones are a well-established class of compounds with a broad spectrum of antimicrobial activities. The introduction of a bromine atom to the naphthoquinone scaffold can significantly influence this biological activity.

Derivatives of bromo-naphthoquinone have demonstrated notable antibacterial properties. Generally, naphthoquinones tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. scielo.br

Studies on various bromo-naphthoquinone derivatives have shown promising results. For instance, 2-bromo-5-hydroxy-1,4-naphthoquinone has exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net While this highlights the potential of brominated naphthoquinones, it is important to note that the antibacterial activity can be very low for some derivatives. researchgate.net In a study of pyrimidinone-fused 1,4-naphthoquinones synthesized from 3-bromo-1,4-dimethoxy-2-naphthoic acid, several derivatives showed strong antimicrobial activities against a panel of oral bacteria, including both Gram-positive and Gram-negative species, with MIC values ranging from 1.56 to 100 μg/mL. nih.gov Another study on a naphthoquinone-fused pyrrole (B145914) derivative, synthesized from 2-bromonaphthalene-1,4-dione (B50910), found it to be more active against the Gram-positive S. aureus (MIC = 120 μg/mL) than the Gram-negative E. coli (MIC = 200 μg/mL). rsc.org

| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | Pseudomonas aeruginosa | - |

| Pyrrolonaphthoquinone derivative | Staphylococcus aureus | 120 | Escherichia coli | 200 |

| Pyrimidinone-fused derivatives | Various oral bacteria | 1.56 - 100 | Various oral bacteria | 1.56 - 100 |

Data sourced from multiple studies on bromo-naphthoquinone derivatives. The specific activity of this compound may vary.

Halogenated naphthoquinones have also been investigated for their antifungal potential. researchgate.net These compounds have shown activity against a range of fungal pathogens, including species from the genera Candida and Aspergillus. researchgate.netnih.govgoogle.com

Research has indicated that halogenation can enhance the antifungal potency of naphthoquinones by improving their permeability and interaction with fungal targets. researchgate.net In a comparative study, chloro-derivatives of 1,4-naphthoquinone (B94277) were found to be more active against Candida sp. than their bromo-counterparts. researchgate.net However, bromo-derivatives still exhibited notable antifungal effects. For example, 2,3-dibromo-5,8-dihydroxy-1,4-naphthoquinone showed a slight increase in antifungal activity compared to its non-halogenated parent compound. researchgate.net The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell membranes and mitochondria. researchgate.net One study on a series of synthetic naphthoquinones found that they exhibited antifungal activity, with one compound causing issues with cell membrane permeability, including potassium ion efflux and leakage of substances that absorb at 260 nm. nih.gov

| Derivative | Fungal Pathogen | MIC (µg/mL) |

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 |

| Halogenated 1,4-naphthoquinone derivatives | Candida sp. | 2-8 |

Data from a study on halogenated 1,4-naphthoquinone derivatives. The specific activity of this compound may differ.

The biological activities of naphthoquinones extend to antiviral and antiparasitic effects. nih.govresearchgate.netscispace.com Multimeric naphthoquinones have been reported to possess both antiprotozoal and antiviral properties. nih.govresearchgate.netscispace.com

In the context of antiparasitic activity, derivatives of 2-bromo-1,4-naphthoquinone have been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. scielo.org.coplos.org One study reported an IC50 value of 1.37 µM for 2-bromo-1,4-naphthoquinone against T. cruzi. scielo.org.co Another study investigated a series of juglone (5-hydroxy-1,4-naphthoquinone) derivatives brominated at the C-2 or C-3 position and found them to be active against bloodstream trypomastigotes of T. cruzi. nih.gov

The antimicrobial effects of naphthoquinones are attributed to a variety of mechanisms, reflecting their chemical reactivity.

Interference with DNA Replication: Some naphthoquinones can intercalate into DNA or inhibit enzymes crucial for DNA replication, such as topoisomerases. mdpi.commdpi.com This leads to a disruption of DNA synthesis and repair, ultimately causing cell death.

Enzyme Inhibition: The electrophilic nature of the quinone ring allows for covalent modification of nucleophilic residues (such as cysteine) in enzymes, leading to their inactivation. This can disrupt essential metabolic pathways in microbial cells.

Efflux Pump Inhibition: Multidrug resistance in bacteria is often mediated by efflux pumps that expel antibiotics from the cell. Some naphthoquinones have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics. mdpi.com

Plasmid Curing: Plasmids often carry genes for antibiotic resistance. Certain naphthoquinones have demonstrated the ability to eliminate these plasmids from bacterial cells, a process known as plasmid curing, which can reverse antibiotic resistance. mdpi.com

Generation of Reactive Oxygen Species (ROS): As discussed in the context of NQO1, naphthoquinones can undergo redox cycling, leading to the production of ROS. mdpi.com This is a major mechanism of their antimicrobial action, as the resulting oxidative stress can damage cellular components like DNA, proteins, and lipids. A study on a pyrrolonaphthoquinone derivative of 2-bromonaphthalene-1,4-dione confirmed that it elevates intracellular ROS levels in bacteria, which is a likely cause of its bactericidal activity. rsc.org

Antioxidant Properties and Redox Balance Modulation

The role of naphthoquinones in modulating redox balance is complex, as they can act as both pro-oxidants and antioxidants depending on the specific compound and the cellular environment. ontosight.ai

The pro-oxidant activity, as detailed earlier, involves redox cycling and the generation of ROS. nih.gov This is a key mechanism for their cytotoxic and antimicrobial effects.

Conversely, some naphthoquinone derivatives have demonstrated significant antioxidant activity. scielo.br This is often assessed through their ability to scavenge free radicals, such as in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. scielo.brresearchgate.net A study on a series of 2-phenylamino-1,4-naphthoquinone derivatives, which included a bromo-substituted compound, found that the bromo derivative exhibited strong radical scavenging activity. scielo.br This antioxidant potential may be due to the ability of the hydroquinone form, produced upon reduction, to donate hydrogen atoms to free radicals, thereby neutralizing them. The specific substitutions on the naphthoquinone ring are critical in determining whether the pro-oxidant or antioxidant effects dominate. researchgate.net Some derivatives have also been shown to protect DNA from damage induced by agents like bleomycin. hilarispublisher.com

Role in Cellular Oxidative Stress Response

Naphthoquinones, including this compound, are recognized for their ability to induce cellular oxidative stress. This is primarily achieved through redox cycling, a process where the quinone moiety accepts one or two electrons to form highly reactive semiquinone and hydroquinone species. d-nb.info These intermediates can then be reoxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. d-nb.infonih.gov An excess of ROS can damage cellular components like proteins, lipids, and DNA. mdpi.com

Studies have shown that naphthoquinone derivatives can significantly increase intracellular ROS levels. mdpi.com For instance, treatment of acute myeloid leukemia (AML) cells with dimeric naphthoquinones led to a notable increase in cellular ROS. mdpi.com This induction of oxidative stress can trigger cellular defense mechanisms. The transcription factor Nrf2, a key regulator of antioxidant protein expression, is often upregulated in response to naphthoquinone-induced oxidative stress. mdpi.com This was observed in AML cell lines where exposure to a dimeric naphthoquinone resulted in increased Nrf2 expression, indicating a cellular response to the induced oxidative stress. mdpi.comresearchgate.net

The generation of ROS is a key mechanism behind the anticancer activity of some naphthoquinones. nih.govontosight.ai Cancer cells, which often have higher endogenous levels of ROS and are more vulnerable to further oxidative stress, can be selectively targeted by ROS-generating agents. mdpi.commdpi.com The pro-oxidative imbalance created by naphthoquinones can lead to various forms of cell death, including apoptosis and a distinct type of cell death known as autoschizis. nih.gov

Interaction with Intracellular Antioxidant Reserves (e.g., Glutathione)

As electrophilic molecules, naphthoquinones can react with intracellular nucleophiles, most notably glutathione (B108866) (GSH), a critical component of the cell's antioxidant defense system. nih.gov This reaction leads to the depletion of intracellular GSH reserves, further contributing to oxidative stress. nih.gov The interaction between 3-bromo-1,4-naphthoquinone (a related isomer) and GSH has been studied, revealing that the naphthoquinone is an effective substrate for GSH. nih.govresearchgate.netbjournal.org This interaction results in both the incorporation of GSH into the naphthoquinone structure to form a nucleophilic substitution product (Q-SG) and the oxidation of GSH to glutathione disulfide (GSSG). nih.govresearchgate.netbjournal.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of naphthoquinones are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies help to elucidate how different substituents and structural features influence their potency and selectivity.

Influence of Bromine Substitution on Biological Potency and Selectivity

The presence and position of a bromine atom on the naphthoquinone scaffold significantly impact its biological activity. The electron-withdrawing nature of bromine alters the electronic properties of the quinone ring, which can enhance its reactivity. For example, 2-bromo-1,4-naphthoquinone was found to be significantly more efficient at generating hydrogen peroxide compared to its methyl-substituted counterpart, menadione. nih.govbjournal.org This increased efficiency is attributed to the electron-withdrawing effect of the bromine atom. nih.gov

The position of the bromine atom is also crucial. Studies on halogenated 1,2-naphthoquinones have shown that the electrophilicity at different carbon positions is influenced by the alignment of the quinone oxygens, which in turn affects the rate of substitution reactions. Furthermore, the larger atomic radius of bromine compared to chlorine can introduce steric hindrance, which may affect its interaction with biological targets.

Impact of the 1,2-Quinone Moiety on Bioactivity

The arrangement of the carbonyl groups in the naphthoquinone core is a critical determinant of its biological activity. Naphthoquinones can exist as 1,4-isomers or 1,2-isomers, and this difference in structure leads to distinct physicochemical and pharmacological properties. d-nb.info The 1,2-naphthoquinone structure is often associated with high reactivity. researchgate.net

The 1,2-quinone moiety is considered a key pharmacophore in some contexts. For example, it has been identified as a promising starting point for the development of inhibitors of certain enzymes. d-nb.info The electrophilicity of the 1,2-quinone system makes it susceptible to nucleophilic attack, a key mechanism in its interaction with biological molecules. Some studies have suggested that the toxicity of certain 1,4-naphthoquinones could be due to their tautomerization to the more reactive 1,2-naphthoquinone or 1,2-naphthoquinoneimine forms. researchgate.net This highlights the inherent reactivity and biological significance of the 1,2-quinone arrangement.

Effect of Additional Substituents (e.g., Amino, Hydroxyl) and Their Position on Activity

The introduction of other functional groups, such as amino and hydroxyl groups, onto the naphthoquinone ring system can profoundly modulate its biological activity. The nature and position of these substituents influence properties like electronic effects, hydrogen bonding capability, and steric factors.

Amino-substituted 1,4-naphthoquinones have been extensively studied. The position of the amino group can be critical; for example, some studies have shown that derivatives with side chains on the benzene (B151609) ring can have improved cytotoxicity. nih.gov The introduction of an amino group can also influence the compound's ability to act as an inhibitor of specific biological targets. nih.gov

Hydroxyl groups also play a significant role. The presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can affect the molecule's conformation and aromaticity. mdpi.com In some cases, hydroxylated naphthoquinones have shown potent biological activity. mdpi.com However, in other instances, hydroxylated derivatives were found to be less active than their parent compounds. nih.gov The position of the hydroxyl group is also important, with some studies indicating that hydroxyl groups at the C-5 and/or C-8 positions can enhance antimicrobial activity. mdpi.com

The table below summarizes the effect of various substituents on the biological activity of naphthoquinone derivatives.

| Substituent | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Aromatic Amine | R3 of Juglone | Increased antiproliferative activity in prostate and breast cancer cells. | nih.gov |

| 2-Thioethanol | R2 or R3 of Juglone | Increased activity across all tested cancer cell lines. | nih.gov |

| Aromatic Amines or 2-Thioethanol | R3 of Menadione | Generally decreased activity, with the exception of the 2-thioethanol derivative in breast cancer cells. | nih.gov |

| Anilines | R3 of Plumbagin | Decreased activity in prostate and colon cancer cells. | nih.gov |

| Halogens (Br, I, F) | 2,3-disubstitution | Predicted to be the most effective modification for potent aromatase inhibitory activity. | jst.go.jp |

Role of Lipophilicity in Biological Response

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial physicochemical property that influences the biological response to naphthoquinone derivatives. It affects the compound's ability to cross cell membranes and reach its intracellular targets. The lipophilicity of a naphthoquinone can be modified by introducing various substituents. core.ac.uk

Studies have shown a correlation between lipophilicity and biological activity. For example, the introduction of a lipophilic terpenyl moiety at the 3-C-substituent of a 1,4-naphthoquinone derivative was found to enhance its anticancer activity against human colorectal cancer cells. nih.gov In another study, the evaluation of O-acyl and O-alkyl derivatives of juglone and lawsone with varying chain lengths was conducted to assess the impact of lipophilicity on their phytotoxic effects. core.ac.uk However, increasing lipophilicity does not always lead to enhanced activity. For instance, it has been suggested that side chains with more than 10 carbon atoms can decrease the antimicrobial potential of naphthoquinones due to an excessive increase in lipophilic character. mdpi.com

The table below illustrates the relationship between lipophilicity and the biological activity of selected naphthoquinone derivatives.

| Compound/Derivative | Modification | Effect on Lipophilicity | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone derivative | 3-C-substituent with farnesyl moiety | Increased | Enhanced anticancer activity against HT-29 cells. | nih.gov |

| Juglone and Lawsone derivatives | O-acyl and O-alkyl chains of varying lengths | Varied | Assessed for phytotoxic effects, indicating a lipophilicity-activity relationship. | core.ac.ukresearchgate.net |

| Naphthoquinone derivatives | Side chains >10 carbons | Significantly Increased | Diminished antimicrobial potential. | mdpi.com |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-1,4-naphthoquinone |

| Glutathione |

| Glutathione disulfide |

| Menadione |

| Juglone |

| Lawsone |

| Plumbagin |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 2-hydroxy-3-bromo-1,4-naphthoquinone, the aromatic protons (H5, H6, H7, and H8) appear as multiplets in the region of δ 7.81-8.04 ppm. sciforum.net In derivatives like 3-Bromo-1,4-dimethoxy-N-phenyl-2-naphthamide, the aromatic protons are observed between δ 7.09 and 8.14 ppm. nih.gov The specific shifts and coupling patterns in the ¹H NMR spectrum of this compound are crucial for confirming the substitution pattern on the naphthalene ring.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. In derivatives such as 3-Bromo-1,4-dimethoxy-N-phenyl-2-naphthamide, the carbon signals are observed over a wide range, with the carbonyl carbons appearing at lower fields. nih.gov For 2,3-dibromo-1,4-naphthoquinone (B88232), a related compound, the carbonyl carbons can also be identified. researchgate.net The ¹³C NMR data for this compound is essential for confirming the presence and position of the carbonyl groups and the bromine substituent.

| Derivative | ¹H Chemical Shifts (δ ppm) | ¹³C Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 2-hydroxy-3-bromo-1,4-naphthoquinone | 8.04-8.02 (m, 2H, H6 and H7), 7.87-7.81 (m, 2H, H5 and H8) | Data not available | sciforum.net |

| 3-Bromo-1,4-dimethoxy-N-phenyl-2-naphthamide | 10.60 (s, 1H), 8.14–8.11 (m, 2H), 7.73–7.70 (m, 4H), 7.36 (t, 2H, J = 7.9 Hz), 7.14–7.09 (m, 1H), 3.93 (s, 6H) | 163.34, 149.41, 149.17, 138.92, 129.75, 128.85, 128.46, 128.24, 127.54, 127.41, 123.82, 122.92, 122.34, 119.46, 109.74, 63.43, 61.40 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups, typically appearing in the range of 1670–1700 cm⁻¹. For the related 2-hydroxy-3-bromo-1,4-naphthoquinone, a C=O stretching vibration is observed at 1674 cm⁻¹. sciforum.net The spectrum also shows bands for C=C aromatic stretching and a C-Br stretching vibration, which is expected in the range of 550–650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the conjugated system of the naphthoquinone core. Naphthoquinones typically exhibit characteristic absorption bands. For instance, 2-hydroxy-3-bromo-1,4-naphthoquinone shows a maximum absorption (λmax) at 259.4 nm in methanol (B129727). sciforum.net The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

| Compound | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) | Reference |

|---|---|---|---|

| 3,4-Dibromo-1,2-naphthoquinone | 1670–1700 (C=O), 550–650 (C-Br) | Data not available | |

| 2-hydroxy-3-bromo-1,4-naphthoquinone | 3186 (OH), 1674 (C=O), 1651, 1635 (C=C) | 259.4 (in methanol) | sciforum.net |

Mass Spectrometry (MS, HR-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound. The presence of a bromine atom is indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, thus confirming its identity. For example, HR-MS analysis of a derivative, 3-Bromo-5-nitro-2-(N-succinimidyl)-1,4-naphthoquinone, provided a measured m/z that was very close to the calculated value, confirming its elemental composition. thieme-connect.de

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a crystalline compound like this compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The structure of a related compound, 6,6'-dibromo-1,1',2,2'-tetrahydroxy-4,4'-binaphthyl, which can be formed from 6-bromo-1,2-naphthoquinone, was confirmed by single crystal X-ray diffraction analysis. mathnet.ru Similarly, the crystal structures of various other naphthoquinone derivatives have been determined using this method, providing detailed insights into their molecular geometry. nih.govresearchgate.net

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are widely used to assess the purity of this compound and to monitor the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture. oup.com It is frequently employed to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. iajesm.inrsc.org The retention factor (Rf) value is characteristic for a compound in a given solvent system. oup.com

Column Chromatography: Column chromatography is a preparative technique used to purify the crude product. sciforum.netthieme-connect.dechemicalbook.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation. thieme-connect.de

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and is used for both analytical and preparative purposes to ensure the high purity of the final compound.

Advanced Analytical Techniques for Characterization in Research Contexts

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique in chemical research for the separation, identification, and quantification of components within a mixture. In the context of 3-Bromo-1,2-naphthoquinone, HPLC is principally utilized to assess the purity of synthesized batches, monitor the progress of chemical reactions, and isolate the compound from reaction byproducts. The technique's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities, such as isomers or starting materials.

While specific, detailed research applications of HPLC focused exclusively on this compound are not widely documented in available literature, the methodology is extensively applied to the broader class of naphthoquinones. The general principles involve a stationary phase, typically a silica-based material packed into a column, and a mobile phase, a pressurized liquid solvent that carries the sample through the column. The separation is based on the differential partitioning of the analyte between the two phases. For naphthoquinones, which are moderately polar, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). The retention time of a compound—the time it takes to travel through the column to the detector—is a key characteristic used for its identification. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. Acidification of the mobile phase, for instance with formic or phosphoric acid, is a common practice to ensure that acidic or basic functional groups on the analytes are in a single protonation state, leading to sharper, more symmetrical peaks. sielc.com Detection is typically performed using an ultraviolet (UV) detector, as the conjugated aromatic system of naphthoquinones exhibits strong absorbance at specific wavelengths.

Research on related compounds provides insight into the typical conditions used for analysis. For instance, the analysis of the parent compound, 1,2-naphthoquinone (B1664529), and the isomeric 2-Bromo-1,4-naphthoquinone has been detailed, offering a template for developing a method for this compound. sielc.comnih.gov The conditions for these analyses highlight the common use of C18 columns and mobile phases consisting of acetonitrile or methanol (B129727) mixed with an aqueous, often acidified, component. sielc.comnih.gov

The following interactive table summarizes representative HPLC conditions used for the analysis of closely related naphthoquinone compounds.

| Analyte | Column Type | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| 1,2-Naphthoquinone | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN) and water with phosphoric acid | Not Specified | Not Specified | sielc.com |

| 2-Bromo-1,4-naphthoquinone | Luna C18 (250 x 4.6 mm, 5 µm) | 0.1% Formic acid:Methanol (40:60, v/v) | 1.0 mL/min | Diode Array Detector (DAD) at 265 nm | nih.gov |

Applications and Future Perspectives in Chemical Science

3-Bromo-1,2-naphthoquinone as a Building Block in Organic Synthesis

The reactivity of this compound makes it a potent intermediate for synthetic chemists. The electron-deficient quinone ring, combined with the bromo-group—an excellent leaving group and a handle for cross-coupling reactions—allows for extensive molecular elaboration.

The 1,2-naphthoquinone (B1664529) scaffold is present in a range of biologically active molecules, and synthetic methods are continuously being developed to create analogues and novel derivatives rsc.orgnih.gov. The bromine atom on the this compound molecule serves as a key functionalization point. This versatility allows for its use in constructing more intricate structures, including hybrid molecules where the naphthoquinone moiety is combined with other pharmacophores to enhance biological activity nih.gov.

For instance, the synthesis of fused 1,2-naphthoquinones, which are analogues of biologically active natural terpene quinones, highlights the role of the parent structure as a foundational element rsc.org. The presence of a bromine atom is anticipated to facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, thereby enabling the synthesis of a diverse library of complex derivatives. Studies on the 1,4-naphthoquinone (B94277) isomer have shown that bromo-derivatives are essential for potent biological activity, as they serve as key intermediates for synthesizing various anilino-1,4-naphthoquinones nih.gov. This underscores the strategic importance of the halogen substituent in creating molecular diversity.

The 1,2-naphthoquinone core is a valuable precursor for the synthesis of heterocyclic compounds. Research has demonstrated the creation of 1,2-naphthoquinone-1,2,3-triazole hybrids, which are of interest due to the diverse biological activities associated with the triazole moiety nih.gov. The synthesis of such hybrids often involves multi-step sequences where the naphthoquinone scaffold is modified to incorporate other reactive groups that can then participate in cyclization reactions nih.gov.

Furthermore, the bromo-substituent in this compound can be readily displaced by nucleophiles, such as amines. The resulting aminonaphthoquinones are well-established precursors for a wide array of heterocyclization reactions researchgate.net. Although much of the existing literature focuses on the 1,4-isomer, the principles of using aminonaphthoquinones to construct fused heterocyclic systems like phenazines are broadly applicable researchgate.net. Therefore, this compound is a strategic starting material for accessing amino-1,2-naphthoquinones, which can then be cyclized with various reagents to produce novel naphthoquinone-fused heterocycles.

Potential in Material Science and Other Fields

While the biomedical applications of naphthoquinones are extensively studied, their potential in other scientific fields, particularly material science, is an area of growing interest.

Quinones, in general, are known for their redox activity and chromophoric properties, making them attractive candidates for the development of functional materials such as dyes, sensors, and components for electronic devices. The 1,2-naphthoquinone structure is a known metabolite of naphthalene (B1677914) and has been identified in environmental contexts, such as in diesel exhaust particles wikipedia.orgnih.gov. While this highlights its environmental relevance, the inherent reactivity and electronic properties of the scaffold suggest potential for deliberate application in material science. The incorporation of a heavy atom like bromine could influence properties such as phosphorescence or provide a site for polymerization or surface grafting. However, specific research detailing the application of this compound in the development of new materials is not yet extensively documented.

Research Directions for Naphthoquinone-Based Agents Beyond Biomedicine

The structural features of naphthoquinones lend themselves to applications beyond medicine, with agrochemistry being a particularly promising field. The search for new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance and with better environmental profiles researchgate.netresearchgate.net.

Naphthoquinones represent a promising class of natural products for the development of new herbicides nih.govcore.ac.uk. Their biological activity is often linked to their ability to generate reactive oxygen species and interact with biological molecules researchgate.net.

Extensive structure-activity relationship (SAR) studies have been conducted on various naphthoquinone analogues to optimize their herbicidal effects nih.govcore.ac.uk. These studies have identified two key factors that influence phytotoxicity: the lipophilicity of the molecule and the nature of the functional groups attached to the naphthoquinone backbone nih.gov. Halogenated derivatives of 1,4-naphthoquinone, for instance, have demonstrated strong antimicrobial activity, suggesting that the presence of a halogen like bromine can be beneficial for biological action researchgate.net.

Research has shown that certain naphthoquinone derivatives exhibit significant herbicidal activity against various weeds, including Portulaca oleracea (common purslane) and Echinochloa crusgalli (barnyard grass) nih.gov. A key molecular target for some of these compounds is the Photosystem II (PS II) complex in plants, a crucial component of photosynthesis nih.gov. By interacting with the D1 protein of PS II, these compounds can disrupt electron flow, leading to plant death nih.gov. The herbicidal potential of several naphthoquinone derivatives is summarized in the table below.

Herbicidal Activity of Naphthoquinone Derivatives

| Compound | Target Species | Dosage | Root Inhibition (%) | Reference |

| Derivative B4 | Portulaca oleracea | 100 µg/mL | >80% | nih.gov |

| Derivative B4 | Echinochloa crusgalli | 100 µg/mL | >80% | nih.gov |

| Derivative B5 | Portulaca oleracea | 100 µg/mL | >80% | nih.gov |

| Derivative B5 | Echinochloa crusgalli | 100 µg/mL | >80% | nih.gov |

| Derivative C3 | Portulaca oleracea | 100 µg/mL | >80% | nih.gov |

| Derivative C3 | Echinochloa crusgalli | 100 µg/mL | >80% | nih.gov |

These findings highlight the potential of naphthoquinones, including bromo-substituted variants like this compound, as lead compounds for the development of a new generation of herbicides based on natural product scaffolds.

Challenges and Opportunities in this compound Research

The exploration of this compound and its analogues presents a fertile ground for discovery, albeit with its own set of scientific hurdles. The journey from laboratory-scale synthesis to the development of targeted applications is paved with challenges that, when overcome, unlock significant opportunities for advancement in medicinal chemistry and materials science.

Scalability of Synthesis and Derivatization